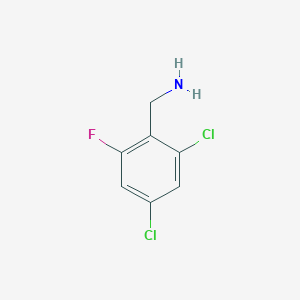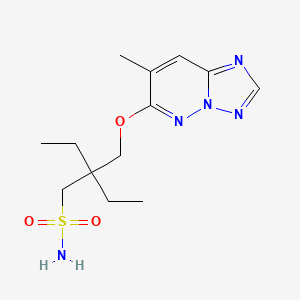
1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
概要
説明
TAK-225は、抗アレルギー薬として開発されたトリアゾロピリダジン誘導体です。呼吸器の健康に不可欠な気道粘液線毛クリアランスを促進する能力で知られています。 TAK-225は、ロイコトリエン受容体、血小板活性化因子受容体、エンドセリン受容体のアントアゴニストとして作用するため、喘息などの治療に効果的です .
準備方法
合成経路と反応条件: TAK-225の合成には、トリアゾロピリダジンコア構造の形成が含まれます。このプロセスは通常、適切な前駆体の環化を制御された条件下で行います。 合成経路と反応条件の詳細については、開発元の武田薬品工業株式会社の独自のものです .
工業生産方法: TAK-225の工業生産は、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成で行われます。 これには、先進的な化学反応器と精製技術を使用して最終生成物を分離することが含まれます .
化学反応の分析
反応の種類: TAK-225は、以下を含む様々な化学反応を起こします。
酸化: TAK-225は、特定の条件下で酸化され、酸化された誘導体を形成することができます。
還元: 還元反応は、TAK-225内の官能基を修飾することができます。
置換: TAK-225は、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンと求核剤が含まれます。
生成される主な生成物: これらの反応で生成される主な生成物は、使用された特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応は様々な置換されたトリアゾロピリダジン化合物を生成する可能性があります .
4. 科学研究の用途
TAK-225は、いくつかの科学研究の用途があります。
化学: トリアゾロピリダジン誘導体の挙動を研究するためのモデル化合物として使用されています。
生物学: 気道粘液線毛クリアランスと線毛運動への影響が調査されています。
医学: 受容体拮抗作用により、喘息やその他の呼吸器疾患の潜在的な治療法として研究されています。
科学的研究の応用
TAK-225 has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of triazolopyridazin derivatives.
Biology: Investigated for its effects on airway mucociliary clearance and ciliary motility.
Medicine: Explored as a potential treatment for asthma and other respiratory diseases due to its receptor antagonistic properties.
Industry: Potential applications in the development of new antiallergic drugs and respiratory therapies.
作用機序
TAK-225は、ロイコトリエン受容体、血小板活性化因子受容体、エンドセリン受容体を拮抗することによって効果を発揮します。これにより、気道の炎症と収縮を引き起こす経路が阻害されます。 この化合物は、細胞内サイクリックアデノシンモノホスファート(cAMP)レベルを上昇させ、線毛運動を促進し、粘液線毛クリアランスを改善します .
類似化合物:
モンテルカスト: 喘息の治療に使用される別のロイコトリエン受容体拮抗薬。
ザフィルカスト: モンテルカストと同様に、喘息の管理に使用されます。
ボスエンタン: 肺動脈性高血圧症に使用されるエンドセリン受容体拮抗薬。
TAK-225の独自性: TAK-225は、ロイコトリエン受容体、血小板活性化因子受容体、エンドセリン受容体に同時に影響を与える多標的拮抗作用によって独自です。 この幅広い作用スペクトルにより、様々な呼吸器疾患の治療に適した化合物となっています .
類似化合物との比較
Montelukast: Another leukotriene receptor antagonist used to treat asthma.
Zafirlukast: Similar to montelukast, used for asthma management.
Bosentan: An endothelin receptor antagonist used for pulmonary arterial hypertension.
Uniqueness of TAK-225: TAK-225 is unique due to its multi-target antagonistic properties, affecting leukotriene receptors, platelet-activating factor receptors, and endothelin receptors simultaneously. This broad spectrum of action makes it a versatile compound for treating various respiratory conditions .
特性
CAS番号 |
152537-59-2 |
|---|---|
分子式 |
C13H21N5O3S |
分子量 |
327.41 g/mol |
IUPAC名 |
2-ethyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C13H21N5O3S/c1-4-13(5-2,8-22(14,19)20)7-21-12-10(3)6-11-15-9-16-18(11)17-12/h6,9H,4-5,7-8H2,1-3H3,(H2,14,19,20) |
InChIキー |
OQGLMJWGJNCHNA-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
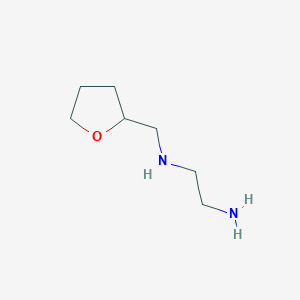
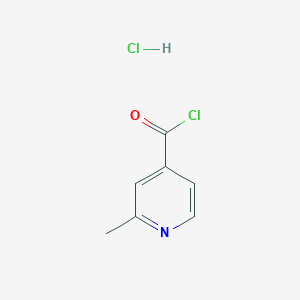


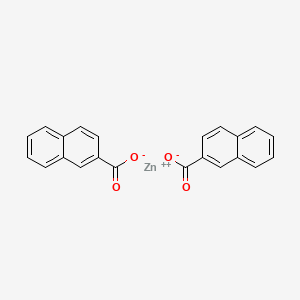


![1-[[5-Chloro-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8562909.png)
